

preparing exocyclic alkenes using (DHQD)₂PYR catalyst

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Compound Focus: (DHQD)₂Pyr

CAS No.: 149725-81-5

Cat. No.: S1525418

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Catalyst Overview and Properties

(DHQD)₂PYR is a dimeric cinchona alkaloid derivative widely used as a chiral ligand or organocatalyst for asymmetric transformations [1]. Its structure features two dihydroquinidine (DHQD) units linked by a 2,5-diphenylpyrimidine group [2].

Typical Physical Properties [3] [4]:

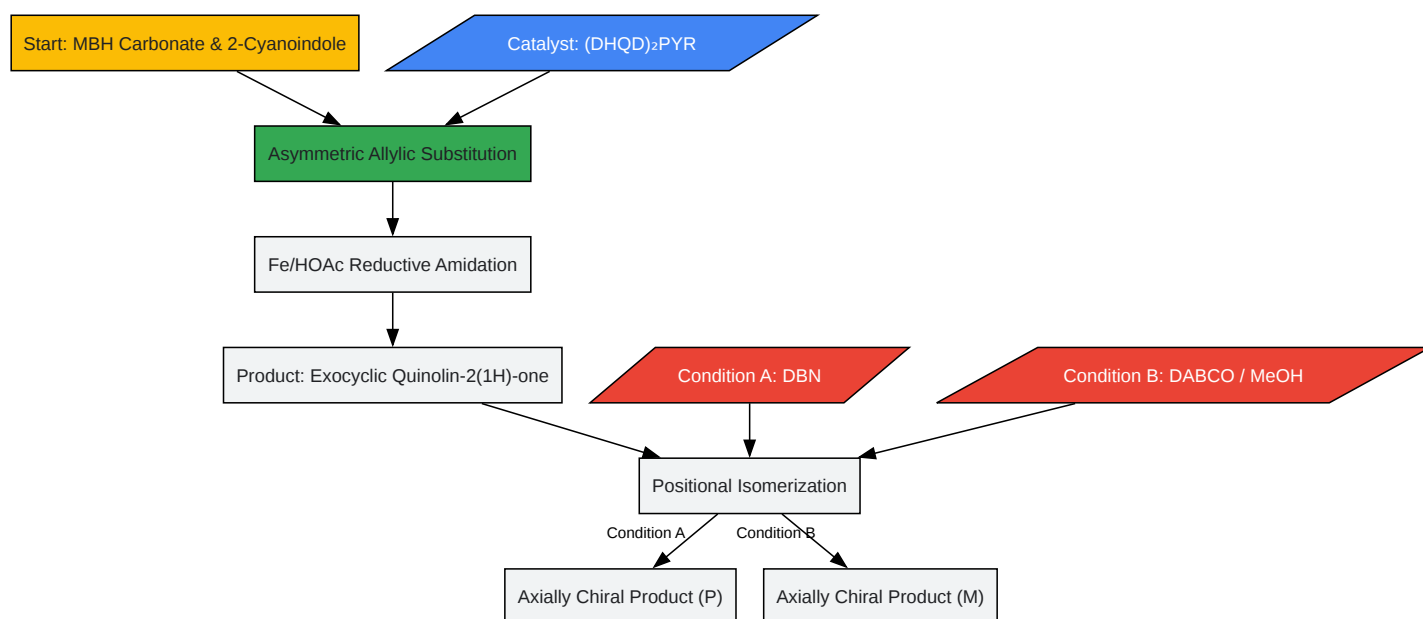
- **CAS Number:** 149725-81-5
- **Molecular Formula:** C₅₆H₆₀N₆O₄
- **Molecular Weight:** 881.11 g/mol
- **Appearance:** White to off-white crystalline or powdery solid.
- **Melting Point:** 247-250 °C.
- **Specific Rotation:** $[\alpha]^{20}_D$ -390° (c = 1.2 in methanol).
- **Storage:** Store under inert gas (nitrogen or argon) at 2-8°C [4].

Key Synthetic Application: Preparation of Chiral Exocyclic Alkenes

A 2025 study by Wang et al. details a highly enantioselective synthesis of chiral exocyclic quinolin-2(1H)-ones using (DHQD)₂PYR [5]. This one-pot process involves a Lewis base-catalyzed allylic substitution

followed by reductive amidation.

The workflow for this one-pot synthesis and downstream application is as follows:



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Detailed Experimental Protocol [5]

Reaction Setup:

- Conduct the reaction under an inert atmosphere (e.g., N₂ or Ar).
- Charge a flame-dried Schlenk tube with the **2-cyanoindole** derivative (0.10 mmol, 1.0 equiv), the **Morita–Baylis–Hillman (MBH) carbonate** (0.12 mmol, 1.2 equiv), and **(DHQD)₂PYR** (0.01 mmol, 10 mol%).

- Add anhydrous **1,4-dioxane** (2.0 mL) as the solvent.
- Stir the reaction mixture at 28 °C (room temperature) for 12-16 hours, monitoring by TLC or LC-MS for completion of the allylic substitution.

Reductive Amidation: 5. To the same reaction vessel, add **iron powder** (0.20 mmol, 2.0 equiv) and **acetic acid (HOAc)** (1.0 mL). 6. Heat the mixture to 60 °C and stir for 2-4 hours to complete the reductive amidation, yielding the exocyclic quinolin-2(1H)-one. 7. After completion, cool the reaction mixture to room temperature.

Work-up and Purification: 8. Dilute the mixture with ethyl acetate (~20 mL) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. 9. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 10. Purify the crude product by flash column chromatography on silica gel to obtain the desired exocyclic alkene.

Reaction Scope and Performance Data

The protocol is effective for various MBH carbonates and 2-cyanoindoles [5]. Key performance data for selected examples is summarized below.

Table 1: Selected Examples of Exocyclic Quinolin-2(1H)-ones Synthesized [5]

Product	R (Indole Substituent)	R' (Aryl Substituent)	Yield (%)	ee (%)
1a	H (None)	H (None)	92	96
1b	5-F	H	89	96
1c	5-Me	H	90	95
1d	5-Ph	H	85	94
1e	6-OMe	H	87	93
1f	H	4-Cl	91	96
1g	H	3-OMe	83	95

Downstream Application: Stereospecific Positional Isomerization

The synthesized exocyclic alkenes can undergo stereospecific positional isomerization to access axially chiral N-indolylquinolinones. The configuration of the product is controlled by the catalyst and solvent [5]:

- Using **DBN** in 1,4-dioxane yields the axially chiral product in the **(P)**-configuration.
- Using **DABCO** in methanol yields the product in the opposite **(M)**-configuration.

Application Notes

- **Catalyst Handling:** (DHQD)₂PYR is hygroscopic and should be stored under an inert atmosphere at low temperature. Use high-purity, dry solvents for best results.
- **Reaction Optimization:** The enantioselectivity can be sensitive to the steric and electronic properties of the substrates, particularly at the C2 position of the indole [5].
- **Downstream Utility:** The obtained exocyclic alkenes are versatile intermediates for synthesizing complex chiral architectures like diaxially chiral quinolinones [5].

Supplier Information

(DHQD)₂PYR is available from several fine chemical suppliers. The table below lists potential sources, but you should verify current pricing and availability directly with the vendors.

Table 2: Potential Suppliers of (DHQD)₂PYR

Supplier	Catalog Number	Purity
Sigma-Aldrich	418951	97% [3]
Ambeed	A626169	97% (99% ee) [4]
Alfa Chemistry	ACM149725815	Available upon inquiry [2]

Reference List

- Wang, S.-H. et al. Stereospecific positional alkene isomerization enables bidirectional central-to-axial chirality transfer. *Nat. Commun.* **16**, 6782 (2025). [Link] [5].
- Buchler GmbH. Dihydroquinidine Base – Fine Chemical. (2022). [Link] [1].
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10306453, **(DHQD)2Pyr**. (2023). [Link] [6].

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4. (DHQD)2PYR | 149725-81-5 [chemicalbook.com]
5. Stereospecific positional alkene ... | Nature Communications [nature.com]
6. (DHQD)2Pyr | C56H60N6O4 | CID 10306453 - PubChem [pubchem.ncbi.nlm.nih.gov]

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